molecular formula C8H20N2 B084452 N1,N1-Dipropylethane-1,2-diamine CAS No. 14165-22-1

N1,N1-Dipropylethane-1,2-diamine

Cat. No. B084452
CAS RN: 14165-22-1
M. Wt: 144.26 g/mol
InChI Key: DMDXQHYISPCTGF-UHFFFAOYSA-N
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Description

“N1,N1-Dipropylethane-1,2-diamine” is a chemical compound with the CAS Number: 14165-22-1 and a molecular weight of 144.26 . It is a liquid at room temperature and is stored in a dark place under an inert atmosphere .


Synthesis Analysis

The synthesis of “N1,N1-Dipropylethane-1,2-diamine” involves the use of lithium aluminium hydride in diethyl ether at -78 - 20℃ for 4 hours under an inert atmosphere . Another method involves the use of hydrazine in ethanol for 2 hours under heating/reflux conditions .


Molecular Structure Analysis

The linear structure formula for “N1,N1-Dipropylethane-1,2-diamine” is C8H20N2 . The InChI Key is DMDXQHYISPCTGF-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“N1,N1-Dipropylethane-1,2-diamine” is a liquid at room temperature . It has a molecular weight of 144.26 . The compound is stored in a dark place under an inert atmosphere .

Mechanism of Action

Target of Action

N1,N1-Dipropylethane-1,2-diamine, also known as 2-(Di-n-propylamino)ethylamine, primarily targets clay minerals . These minerals are often found in drilling environments, where they can cause wellbore instability and reservoir damage .

Mode of Action

The compound acts as a clay-swelling inhibitor . It interacts with the surface of montmorillonite, a type of clay mineral, to prevent its hydration . The adsorption ability of the compound on the montmorillonite surface is significantly affected by its molecular conformation . Specifically, the dihedral angle of the compound decreases by approximately 20° when adsorbed on the surface of montmorillonite, tending to adsorb in a plane state .

Biochemical Pathways

It’s known that the compound inhibits the hydration of clay minerals, which can reduce the risk of wellbore instability and reservoir damage .

Pharmacokinetics

It’s known that the compound is fully miscible in water , which could potentially influence its bioavailability in aqueous environments.

Result of Action

The primary result of the compound’s action is the inhibition of clay swelling . This reduces the risk of wellbore instability and reservoir damage, which are common problems in drilling environments .

Action Environment

The compound’s action, efficacy, and stability are influenced by environmental factors such as temperature . For instance, the adsorption stability of the compound on the montmorillonite surface decreases with increasing temperature . This is because increasing temperature can lead to more frequent conformational changes, which weaken the interaction between the compound and montmorillonite, thus reducing adsorption stability .

Safety and Hazards

“N1,N1-Dipropylethane-1,2-diamine” is classified as a dangerous substance. It has hazard statements H314-H335, indicating that it causes skin irritation and serious eye irritation . The precautionary statements include P260-P264-P271-P280-P301+P330+P331-P303+P361+P353-P304+P340-P305+P351+P338-P310-P363-P403+P233-P405-P501 .

Future Directions

While specific future directions for “N1,N1-Dipropylethane-1,2-diamine” are not mentioned in the search results, its use as a clay-swelling inhibitor suggests potential applications in industries where clay hydration and swelling can cause issues, such as in drilling fluids .

properties

IUPAC Name

N',N'-dipropylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20N2/c1-3-6-10(7-4-2)8-5-9/h3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMDXQHYISPCTGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30931151
Record name N~1~,N~1~-Dipropylethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30931151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1,N1-Dipropylethane-1,2-diamine

CAS RN

14165-22-1
Record name N~1~,N~1~-Dipropylethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30931151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-aminoethyl)dipropylamine
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